N-(3-nitropyridin-2-yl)-1-phenylcyclopentane-1-carboxamide
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Overview
Description
N-(3-nitropyridin-2-yl)-1-phenylcyclopentane-1-carboxamide is a complex organic compound that belongs to the class of amides It features a nitropyridine moiety attached to a phenylcyclopentane carboxamide structure
Scientific Research Applications
N-(3-nitropyridin-2-yl)-1-phenylcyclopentane-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of advanced materials with specific properties
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various biological targets, such as protein kinases . These enzymes play crucial roles in cellular processes, including cell growth, differentiation, and apoptosis.
Mode of Action
It’s likely that it interacts with its targets through a process known as nucleophilic aromatic substitution . This reaction involves the replacement of a group in an aromatic ring by a nucleophile, which could be a protein or enzyme in the body.
Biochemical Pathways
Compounds with similar structures have been found to exhibit various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that the compound may interact with multiple biochemical pathways, leading to a range of downstream effects.
Result of Action
Similar compounds have been found to exhibit significant activity against mycobacterium tuberculosis h37ra , suggesting that this compound may also have antimicrobial properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-nitropyridin-2-yl)-1-phenylcyclopentane-1-carboxamide typically involves the reaction of 3-nitropyridine-2-amine with 1-phenylcyclopentanecarboxylic acid. The reaction is often carried out in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(3-nitropyridin-2-yl)-1-phenylcyclopentane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups into the pyridine ring .
Comparison with Similar Compounds
Similar Compounds
N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine: This compound features a similar nitropyridine moiety but with additional functional groups that confer different properties.
N-(pyridin-2-yl)amides: These compounds share the pyridine amide structure but lack the nitro group, resulting in different reactivity and applications.
Uniqueness
N-(3-nitropyridin-2-yl)-1-phenylcyclopentane-1-carboxamide is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its structure provides a versatile platform for the development of new compounds with tailored properties .
Properties
IUPAC Name |
N-(3-nitropyridin-2-yl)-1-phenylcyclopentane-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c21-16(19-15-14(20(22)23)9-6-12-18-15)17(10-4-5-11-17)13-7-2-1-3-8-13/h1-3,6-9,12H,4-5,10-11H2,(H,18,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMOZKSTXMPJJLA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=C(C=CC=N3)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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